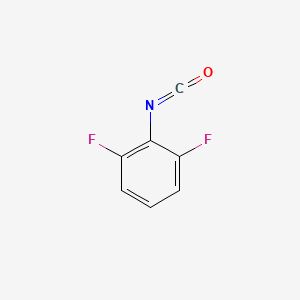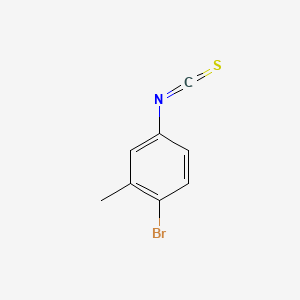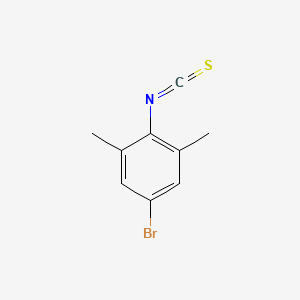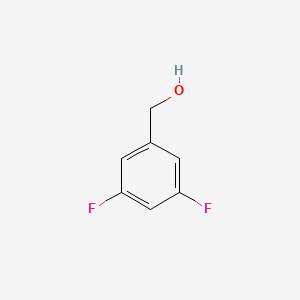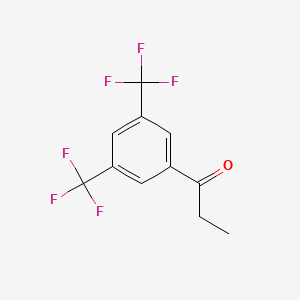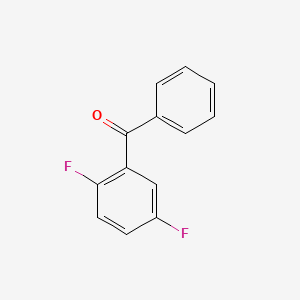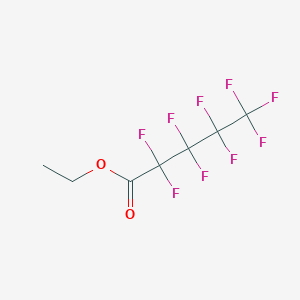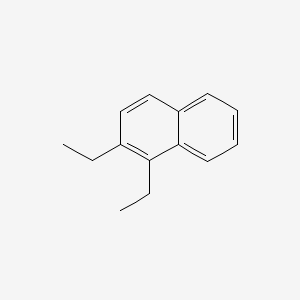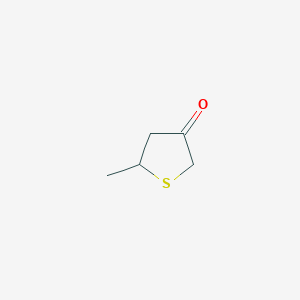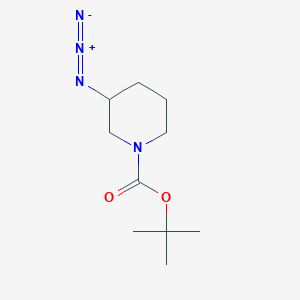
Tert-butyl 3-azidopiperidine-1-carboxylate
概要
説明
Tert-butyl 3-azidopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N4O2. It has a molecular weight of 226.28 g/mol. The compound is sold by various chemical suppliers for research purposes .
Molecular Structure Analysis
The compound’s SMILES string is [N-]=[N+]=NCC1CN(CCC1)C(OC©©C)=O . This notation provides a way to describe the structure of chemical species using short ASCII strings.Physical And Chemical Properties Analysis
Tert-butyl 3-azidopiperidine-1-carboxylate is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.科学的研究の応用
Synthesis of Bioactive Molecules
Tert-butyl 3-azidopiperidine-1-carboxylate: is a valuable intermediate in the synthesis of bioactive molecules. Its azide group can undergo various transformations, leading to the creation of a wide range of compounds with potential biological activities. For instance, it can be used to synthesize substituted piperidines, which are a common motif in medicinal chemistry .
Click Chemistry Applications
The azide functionality of Tert-butyl 3-azidopiperidine-1-carboxylate makes it an ideal candidate for click chemistry reactions. These reactions are widely used for creating new chemical entities with high specificity and yield. This compound can be used to attach various alkyne-tagged biomolecules, facilitating the study of biological processes .
Development of Pharmaceutical Agents
This compound serves as a precursor for the development of pharmaceutical agents. The structural flexibility provided by the tert-butyl and azide groups allows for the generation of diverse pharmacophores. These agents can be optimized for drug discovery programs targeting a range of diseases .
Material Science
In material science, Tert-butyl 3-azidopiperidine-1-carboxylate can be used to modify the surface properties of materials. The azide group can be transformed into various functional groups that can interact with different substrates, leading to the development of novel materials with specific characteristics .
Peptide and Protein Modification
The compound is also useful in peptide and protein modification. The azide group can react with alkynes present on amino acids or proteins in the presence of a catalyst, allowing for the site-specific labeling or modification of these biomolecules .
Agricultural Chemistry
In agricultural chemistry, Tert-butyl 3-azidopiperidine-1-carboxylate can be utilized to synthesize compounds that act as growth regulators or pesticides. The piperidine ring is a common scaffold in many agrochemicals, and the azide functionality provides a versatile handle for further derivatization .
将来の方向性
The future directions of research involving Tert-butyl 3-azidopiperidine-1-carboxylate are not clear from the available information. As a research chemical, it may be used in the synthesis of other compounds or in various chemical reactions. Further studies are needed to explore its potential applications .
特性
IUPAC Name |
tert-butyl 3-azidopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEDNWKXANROGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338223 | |
| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129888-61-5 | |
| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



